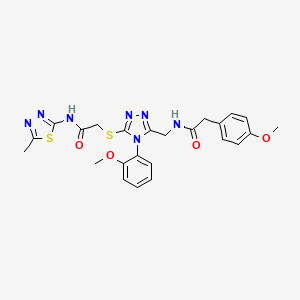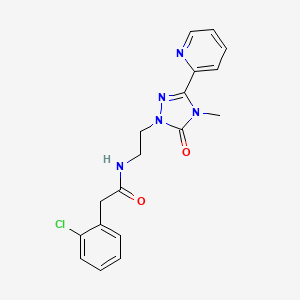
1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide is a derivative of the 1,2-dihydroquinoline class. This class of compounds has been the subject of research due to their potential pharmacological properties. The compound is structurally related to the 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids that have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines .
Synthesis Analysis
The synthesis of related compounds involves the use of peptide coupling agents with substituted N-phenyl piperazines and piperidines, which suggests a possible route for the synthesis of this compound. The process yields good to excellent results, indicating a robust synthetic pathway that could be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1,2-dihydroquinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The substitution at the 4-position with a piperidine moiety and the presence of a nitro group at the 3-position are likely to influence the compound's interaction with biological targets. The structure-activity relationship has been supported by molecular docking studies, which could be indicative of the binding affinity and specificity of the compound towards certain proteins, such as tubulin .
Chemical Reactions Analysis
Related compounds, such as 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids 2-nitrobenzylidenehydrazides, have been shown to undergo reduction to quinoline-3-carboxamides using zinc in glacial acetic acid. This reaction could be relevant to the chemical behavior of this compound under similar conditions. Additionally, the refluxing in triethylphosphite leads to the formation of symmetrical N,N'-di(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinoyl)hydrazines, which suggests potential for further chemical transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of the nitro group and the piperidine ring is likely to affect the compound's solubility, acidity, and overall reactivity. The anti-proliferative activity of related compounds indicates that the compound may also possess biological activity, which could be explored in the context of antitubercular activity as well .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
Enantioselective Synthesis : Compounds related to the query have been utilized in the development of enantioselective synthesis processes. For instance, a potent calcitonin gene-related peptide (CGRP) receptor antagonist has been synthesized through a convergent, stereoselective, and economical process, demonstrating the chemical's relevance in drug development (Cann et al., 2012).
Antimicrobial Applications : Certain derivatives of this compound have been synthesized and shown to possess antimicrobial properties. For example, fluoroquinolone-based 4-thiazolidinones and Schiff base thiazolidinones derived from similar compounds have displayed significant antibacterial and antifungal activities (Patel & Patel, 2010) (Patel & Patel, 2010).
Anti-Proliferative Agents : Some derivatives have been evaluated for their in vitro anti-proliferative activity against various cancer cell lines, showcasing their potential in cancer therapy (Banu et al., 2017).
Estrogen Receptor Binding : Certain compounds in this category have been synthesized for their potential effects on estrogen receptors, which might have implications in treating hormone-sensitive cancers (Parveen et al., 2017).
Chemical Properties and Synthesis
Molecular Structure Studies : The molecular structure of similar compounds has been studied, including their chemical properties and potential for forming complex compounds, as seen in studies involving nickel(II) complexes (Xu & An, 2007).
Novel Synthesis Methods : Research has also focused on developing new methods for forming these compounds, such as the one-step formation of tetrahydroquinolinone and nicotinonitrile derivatives, which is significant for the synthesis of various biologically active compounds (Moustafa et al., 2011).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available literature. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.
Zukünftige Richtungen
Piperidine derivatives, such as this compound, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving the synthesis methods for these compounds and exploring their potential applications in drug development.
Wirkmechanismus
Target of Action
Similar compounds have been found to targetCaspase-3 , a protein involved in apoptosis .
Biochemical Pathways
Given its potential interaction with caspase-3, it may influence pathways related toapoptosis or cell death .
Result of Action
If it does indeed target caspase-3, it could potentially influencecell death or apoptosis .
Eigenschaften
IUPAC Name |
1-(3-nitro-2-oxo-1-phenylquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c22-20(26)14-10-12-23(13-11-14)18-16-8-4-5-9-17(16)24(15-6-2-1-3-7-15)21(27)19(18)25(28)29/h1-9,14H,10-13H2,(H2,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEBSRSJHWFQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2502899.png)
methyl}-4-cyano-3-phenylbutanamide](/img/structure/B2502900.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2502903.png)
![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)
![(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2502912.png)
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/no-structure.png)
![2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2502915.png)
![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)


![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)
